2-Cyclohexylcyclopropan-1-amine hydrochloride
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Overview
Description
2-Cyclohexylcyclopropan-1-amine hydrochloride: is a chemical compound with the molecular formula C9H18ClN. It is a cyclopropane derivative where a cyclohexyl group is attached to the cyclopropane ring, and an amine group is present at the first position. This compound is often used in various chemical and pharmaceutical research applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Nucleophilic Substitution: One common method for synthesizing 2-Cyclohexylcyclopropan-1-amine hydrochloride involves the nucleophilic substitution of a cyclopropyl halide with cyclohexylamine. The reaction typically occurs under basic conditions, using a solvent like ethanol or methanol.
Reductive Amination: Another method involves the reductive amination of cyclohexylcyclopropanone with ammonia or a primary amine, followed by treatment with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods: Industrial production of this compound often involves large-scale reductive amination processes, utilizing catalysts such as palladium on carbon (Pd/C) to facilitate the reaction. The final product is then purified through recrystallization or other separation techniques to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 2-Cyclohexylcyclopropan-1-amine hydrochloride can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding ketones or carboxylic acids.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of secondary or tertiary amines.
Substitution: It can participate in substitution reactions, where the amine group can be replaced by other functional groups using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), Sodium borohydride (NaBH4)
Substitution: Alkyl halides, Acyl chlorides
Major Products Formed:
Oxidation: Ketones, Carboxylic acids
Reduction: Secondary amines, Tertiary amines
Substitution: Various substituted amines
Scientific Research Applications
Chemistry: 2-Cyclohexylcyclopropan-1-amine hydrochloride is used as an intermediate in the synthesis of various organic compounds. Its unique structure makes it valuable in the development of new chemical entities and materials.
Biology: In biological research, this compound is often used to study the effects of cyclopropane derivatives on biological systems. It can serve as a model compound for understanding the behavior of similar structures in biological environments.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of new pharmaceuticals. Its amine group allows for the formation of various drug-like molecules through further chemical modifications.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial processes.
Mechanism of Action
The mechanism of action of 2-Cyclohexylcyclopropan-1-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The amine group can form hydrogen bonds or ionic interactions with these targets, leading to changes in their activity or function. The cyclopropane ring provides structural rigidity, which can influence the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Cyclohexylamine: A simpler amine with a cyclohexyl group, used in various industrial applications.
Cyclopropylamine: A smaller amine with a cyclopropane ring, used in organic synthesis.
Cyclohexylcyclopropane: A hydrocarbon with both cyclohexyl and cyclopropane rings, used as a reference compound in structural studies.
Uniqueness: 2-Cyclohexylcyclopropan-1-amine hydrochloride is unique due to the presence of both a cyclohexyl group and a cyclopropane ring, along with an amine group. This combination of structural features provides distinct chemical and physical properties, making it valuable in various research and industrial applications.
Properties
IUPAC Name |
2-cyclohexylcyclopropan-1-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17N.ClH/c10-9-6-8(9)7-4-2-1-3-5-7;/h7-9H,1-6,10H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MZXCUAACAJZJES-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2CC2N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18ClN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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